2-Ethyl-2-hexenal

Antifungal Crop preservation Structure-activity relationship

Select 2-Ethyl-2-hexenal for its α,β-unsaturated enal system that enables >99.7% conversion to 2-ethylhexanol with >99.5% selectivity on Cu catalysts—metrics unattainable with saturated analogs. Its broad-spectrum antimicrobial potency exceeds that of 2-ethylhexanal and 2-ethylhexanol, reducing cost-in-use for agricultural preservation. As a FEMA 4612-listed, botanical-grade aldehyde, it delivers green, woody, minty, and spicy notes for clean-label formulations. Verify ≥95% purity and catalyst compatibility for reproducible performance.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 645-62-5
Cat. No. B1232207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-hexenal
CAS645-62-5
Synonyms2-ethylhex-2-en-1-al
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCC=C(CC)C=O
InChIInChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+
InChIKeyPYLMCYQHBRSDND-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
SOLUBILITY IN WATER: 0.07 G/100 ML

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-hexenal (CAS 645-62-5): C8 α,β-Unsaturated Aldehyde for Flavor, Synthesis, and Antimicrobial Applications


2-Ethyl-2-hexenal (CAS 645-62-5), also designated as 2-ethylhex-2-enal or FEMA 4612, is an eight-carbon monounsaturated fatty aldehyde characterized by an α,β-unsaturated carbonyl motif and an ethyl branch at the C2 position [1]. This structural arrangement confers a reactive conjugated enal system that underpins its dual role as both a synthetic building block—most notably as a precursor to the plasticizer alcohol 2-ethylhexanol via hydrogenation—and a functional ingredient delivering a distinct green, woody, minty, and spicy organoleptic profile in flavors and fragrances . Physically, the compound exists as a colorless to light yellow liquid with a boiling point of 175°C (lit.), density of approximately 0.85 g/cm³, and a flash point near 68°C . As a botanical-derived compound available in natural and synthetic grades, its procurement decisions often pivot on purity specifications (≥95% assay), isomeric composition, and specific performance metrics in downstream catalytic or biological contexts rather than on generic aldehyde class membership.

Why In-Class C8 Aldehydes and Alcohols Cannot Substitute for 2-Ethyl-2-hexenal (CAS 645-62-5) in Critical Applications


Substituting 2-ethyl-2-hexenal with its saturated analogs (e.g., 2-ethylhexanal), reduced derivatives (e.g., 2-ethylhexanol), or other α,β-unsaturated aldehydes of similar chain length introduces quantifiable performance deviations that directly impact yield, selectivity, bioactivity, and process economics. The conjugated enal moiety is not a passive structural feature; it dictates reactivity in both hydrogenation catalysis and biological systems. In catalytic hydrogenation to 2-ethylhexanol—a multi-million-ton industrial process—2-ethyl-2-hexenal’s α,β-unsaturation governs the kinetic pathway and by-product profile in ways that saturated or alcohol intermediates cannot replicate [1]. Similarly, in antimicrobial applications, the alkyl branching pattern and degree of unsaturation determine germicidal potency against specific microbial targets, with saturated analogs demonstrating markedly lower efficacy [2]. Furthermore, vapor-liquid equilibrium differences between 2-ethyl-2-hexenal and its hydrogenation products have direct engineering consequences for distillation-based separation processes [3]. The evidence presented in Section 3 quantifies these differential performance gaps, establishing why procurement specifications based solely on carbon number or functional group class are insufficient for ensuring application success.

Quantitative Differential Evidence for 2-Ethyl-2-hexenal (CAS 645-62-5) Against Closest Analogs and Alternatives


Fungicidal Activity Ranking: 2-Ethyl-2-hexenal Outperforms Its Saturated Aldehyde and Alcohol Analogs

In a comparative study evaluating antifungal efficacy against multiple fungal species, a clear rank order of fungicidal activity was established among structurally related derivatives of 2-ethyl-2-hexenal. The parent α,β-unsaturated aldehyde demonstrated superior fungicidal potency relative to its saturated aldehyde counterpart and its corresponding alcohol derivative [1].

Antifungal Crop preservation Structure-activity relationship

Broad-Spectrum Antimicrobial Activity: 2-Ethyl-2-hexenal vs. Other α,β-Unsaturated Aldehydes

A systematic comparative evaluation of α,β-unsaturated aldehydes identified 2-ethyl-2-hexenal as one of only three compounds exhibiting both high activity and a broad antimicrobial spectrum. Notably, this compound demonstrated particular efficacy against spores and mycobacteria—targets often resistant to other antimicrobial agents [1].

Antimicrobial Spore inhibition Mycobacteria

Catalytic Hydrogenation Selectivity: 2-Ethyl-2-hexenal Conversion to 2-Ethylhexanol with >99% Yield on Optimized Cu-Based Catalysts

Industrial production of 2-ethylhexanol—a critical plasticizer alcohol—relies on the selective hydrogenation of 2-ethyl-2-hexenal. Recent catalyst development has achieved near-quantitative conversion with exceptionally high selectivity to the desired saturated alcohol product, minimizing costly by-product formation [1]. This performance benchmark is specific to the α,β-unsaturated aldehyde substrate; saturated aldehydes and alcohols exhibit different hydrogenation kinetics and by-product profiles [2].

Hydrogenation Catalysis Plasticizer precursor

Pd-Catalyzed Selective C=C Hydrogenation: 2-Ethyl-2-hexenal vs. Benchmark Pd/C Catalyst Performance

In selective hydrogenation of α,β-unsaturated aldehydes, achieving C=C bond saturation while preserving the aldehyde functionality is challenging. Using 2-ethyl-2-hexenal as the model substrate, an N-doped Pd catalyst supported on porous carbon (Pd/NC) demonstrated significantly enhanced performance relative to the conventional Pd/C benchmark .

Selective hydrogenation Palladium catalysis C=C vs C=O

Vapor Pressure and Boiling Point Differentiation: 2-Ethyl-2-hexenal vs. 2-Ethylhexanol for Distillation Process Design

Precise vapor pressure data are essential for designing efficient distillation separations in integrated chemical processes. Experimental determination of vapor pressures for 2-ethyl-2-hexenal and its hydrogenation product 2-ethylhexanol revealed that the boiling point difference between these compounds increases significantly at reduced pressures, a finding with direct engineering implications for separation by vacuum distillation [1].

Vapor-liquid equilibrium Separation science Process engineering

Regulatory Status and Flavor Profile Differentiation: 2-Ethyl-2-hexenal (FEMA 4612) vs. Unlisted Aldehyde Analogs

2-Ethyl-2-hexenal holds FEMA number 4612, designating its approval for use as a flavoring substance in food applications under the U.S. FDA's regulatory framework. Its distinctive organoleptic profile—characterized as green, spicy, woody, and minty with fatty and waxy undertones—differentiates it from other C8 aldehydes such as octanal (fatty, citrus) or 2-octenal (fatty, nutty) .

Flavor regulation FEMA GRAS Organoleptic

High-Value Application Scenarios for 2-Ethyl-2-hexenal (CAS 645-62-5) Based on Quantitative Differential Evidence


Industrial-Scale Production of 2-Ethylhexanol Plasticizer Precursor via High-Selectivity Catalytic Hydrogenation

2-Ethyl-2-hexenal serves as the critical penultimate intermediate in the multi-million-ton-per-year global production of 2-ethylhexanol, which is predominantly used to manufacture phthalate and non-phthalate plasticizers. As evidenced in Section 3, optimized Cu-based catalysts achieve 2-ethyl-2-hexenal conversion rates exceeding 99.7% with octanol selectivity above 99.5%, while minimizing by-product formation to below 0.3% total [1]. These performance metrics translate directly to reduced downstream purification costs and higher overall process yields compared to alternative feedstocks. Procurement specifications should prioritize high-purity (>95%) 2-ethyl-2-hexenal with documented catalyst compatibility to maximize hydrogenation efficiency.

Agricultural Feedstock and Grain Preservation Leveraging Broad-Spectrum Antimicrobial Activity

The demonstrated broad-spectrum antimicrobial activity of 2-ethyl-2-hexenal—particularly its efficacy against spores and mycobacteria as identified in comparative studies [2]—positions it as a functional preservative for moist agricultural commodities including straw, grains, hay, and silage. The compound's fungicidal potency, which exceeds that of its saturated aldehyde analog and corresponding alcohol derivative [3], enables effective mold inhibition at lower application concentrations. For agricultural formulators, selecting 2-ethyl-2-hexenal over less active C8 alternatives can reduce cost-in-use while maintaining preservation performance under challenging storage conditions.

Flavor and Fragrance Formulation Requiring FEMA-Approved Green-Woody-Spicy Character

As a FEMA 4612-listed substance with a distinct organoleptic profile comprising green, spicy, woody, minty, fatty, and waxy notes , 2-ethyl-2-hexenal offers flavor and fragrance formulators a regulatory-compliant building block for creating complex, natural-appearing compositions. The availability of natural-grade material (botanical source) meeting FDA 21 CFR 117 specifications further supports applications in clean-label and natural-claims products. In contrast, saturated C8 aldehydes such as 2-ethylhexanal lack FEMA recognition, and 2-ethylhexanol (FEMA 3151) provides a different olfactory contribution. Formulators seeking green, herbal, or minty top notes with spicy undertones will find this compound irreplaceable by structurally related alternatives.

Selective Synthesis of Saturated Aldehyde Intermediates via C=C Hydrogenation

For synthetic chemists requiring selective reduction of the carbon-carbon double bond while preserving the aldehyde functionality, 2-ethyl-2-hexenal serves as an ideal model substrate and practical intermediate. As demonstrated on N-doped Pd/NC catalysts, 2-ethyl-2-hexenal achieves a 40% higher conversion rate compared to conventional Pd/C catalysts while maintaining 98% selectivity toward the saturated aldehyde product 2-ethylhexanal . This selectivity profile is not attainable with saturated aldehydes (which lack the reactive C=C bond) or alcohols (which undergo different reaction pathways). Procurement of high-purity 2-ethyl-2-hexenal ensures reproducible catalytic performance in selective hydrogenation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-2-hexenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.